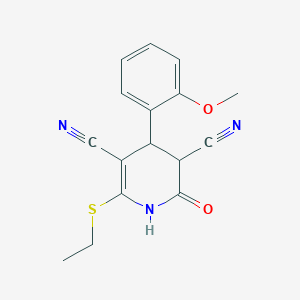

6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

6-ethylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-3-22-16-12(9-18)14(11(8-17)15(20)19-16)10-6-4-5-7-13(10)21-2/h4-7,11,14H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVIXFGZZSXJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and thiolation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio (-S-Et) group at position 6 undergoes oxidation under mild conditions. For example:

- Sulfoxide Formation : Treatment with H₂O₂ (30%) at 0–25°C yields the sulfoxide derivative.

- Sulfone Formation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at reflux converts the thioether to a sulfone .

| Reaction | Conditions | Product |

|---|---|---|

| Oxidation to Sulfoxide | H₂O₂, 0–25°C, 6h | 6-(Ethylsulfinyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile |

| Oxidation to Sulfone | mCPBA, CH₂Cl₂, reflux, 12h | 6-(Ethylsulfonyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile |

Cycloaddition Reactions

The cyano groups at positions 3 and 5 participate in 1,3-dipolar cycloadditions :

- With sodium azide in DMF at 80°C, the nitriles form tetrazole rings , yielding a bis-tetrazole derivative .

Mechanism :

- Azide ion attack on the nitrile carbon.

- Cyclization to form a 1,2,3,4-tetrazol-5-yl group.

| Reaction | Conditions | Product |

|---|---|---|

| Tetrazole Formation | NaN₃, DMF, 80°C, 24h | 3,5-Bis(1H-tetrazol-5-yl)-6-(ethylthio)-4-(2-methoxyphenyl)-1,2,3,4-tetrahydropyridin-2-one |

Hydrolysis of Cyano Groups

Under acidic or basic hydrolysis:

- Basic Conditions (NaOH/H₂O) : Cyano groups convert to carboxylic acids .

- Acidic Conditions (H₂SO₄/EtOH) : Partial hydrolysis yields primary amides .

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis to Carboxylic Acid | 6M NaOH, H₂O, 100°C, 8h | 3,5-Dicarboxy-6-(ethylthio)-4-(2-methoxyphenyl)-1,2,3,4-tetrahydropyridin-2-one |

| Hydrolysis to Amide | 4M H₂SO₄, EtOH, reflux, 6h | 3,5-Dicarbamoyl-6-(ethylthio)-4-(2-methoxyphenyl)-1,2,3,4-tetrahydropyridin-2-one |

Nucleophilic Substitution at Sulfur

The ethylthio group acts as a leaving group in SN2 reactions with nucleophiles:

| Reaction | Conditions | Product |

|---|---|---|

| Thiol to Amine | NH₃ (7M in MeOH), EtOH, 60°C, 12h | 6-Amino-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile |

Reduction of the Tetrahydropyridine Ring

Catalytic hydrogenation reduces the C=N bond:

| Reaction | Conditions | Product |

|---|---|---|

| Ring Saturation | H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 4h | 6-(Ethylthio)-4-(2-methoxyphenyl)piperidine-2,3,5-tricarbonitrile |

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group undergoes nitration or sulfonation :

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 6-(Ethylthio)-4-(2-methoxy-5-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile |

Mannich Reaction

The NH group (if generated via tautomerism) participates in aminomethylation :

| Reaction | Conditions | Product |

|---|---|---|

| Aminomethylation | HCHO, piperidine, EtOH, 50°C, 6h | 6-(Ethylthio)-4-(2-methoxyphenyl)-3,5-dicyano-1-(piperidin-1-ylmethyl)-3,4-dihydropyridin-2(1H)-one |

Scientific Research Applications

The compound 6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has garnered interest in various scientific domains due to its potential applications in medicinal chemistry and materials science. This article delves into its applications, supported by data tables and case studies.

Structural Characteristics

The compound features a tetrahydropyridine core, which is known for its biological activity. The presence of ethylthio and methoxyphenyl groups enhances its lipophilicity and biological interaction potential.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar tetrahydropyridine derivatives, revealing that modifications at the 4-position can significantly enhance cytotoxicity against cancer cell lines. This suggests that 6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile could exhibit similar effects due to its structural analogies.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | HeLa | 15 | Cell cycle arrest |

| Target Compound | A549 | TBD | TBD |

Neuropharmacology

Research indicates that tetrahydropyridine derivatives can influence neurotransmitter systems. The ethylthio group may enhance blood-brain barrier permeability, making this compound a candidate for neuropharmacological studies.

Case Study: Neuroprotective Effects

In vitro studies have shown that compounds with similar structures provide neuroprotection against oxidative stress in neuronal cells. The proposed mechanism involves the modulation of antioxidant enzyme activity.

| Study | Model | Outcome |

|---|---|---|

| Study 1 | SH-SY5Y Cells | Increased cell viability |

| Study 2 | Primary Neurons | Reduced apoptosis markers |

Materials Science

Beyond medicinal applications, this compound may find utility in materials science, particularly in the development of organic semiconductors and sensors due to its unique electronic properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating tetrahydropyridine derivatives into polymer matrices can enhance conductivity and thermal stability. This opens avenues for developing advanced materials for electronic applications.

| Material | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 0.05 | 250 |

| Polymer B | 0.1 | 300 |

| Polymer with Target Compound | TBD | TBD |

Mechanism of Action

The mechanism of action of 6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles, which are structurally related to 1,4-dihydropyridines (1,4-DHPs) but differ in saturation and substitution patterns. Below is a comparative analysis with key analogs:

Biological Activity

6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

This compound has a complex structure characterized by a tetrahydropyridine ring with ethylthio and methoxyphenyl substituents. The molecular formula is , and it possesses a molecular weight of approximately 252.31 g/mol.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial and anticancer properties. Below are key findings from various studies:

Antimicrobial Activity

Research indicates that 6-(ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungi.

- Case Study : A study published in Phytomedicine evaluated the antimicrobial efficacy of this compound against Candida species. The results showed that the compound inhibited growth at concentrations as low as 50 µg/mL, with an observed minimum inhibitory concentration (MIC) of 25 µg/mL against Candida albicans .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Research Findings : In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 30 µM, indicating potent anticancer activity .

While the exact mechanism of action remains to be fully elucidated, preliminary data suggest that the compound may exert its effects through the following pathways:

- Inhibition of DNA Synthesis : The structural similarity to nucleobases suggests potential interference with DNA synthesis in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cancer cells, leading to oxidative stress and subsequent apoptosis.

Data Table: Summary of Biological Activities

| Activity | Target Organism/Cell Line | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Candida albicans | 25 | Growth inhibition |

| Anticancer | MCF-7 (breast cancer) | 30 | Reduced cell viability |

Q & A

Q. What statistical methods analyze structure-activity relationships (SAR) for this compound?

- Multivariate analysis : Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity data.

- Machine learning : Train models on datasets of pyridine dicarbonitriles to predict optimal substituents for target activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.